

# Diethyl Iminodicarboxylate physical and chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Diethyl Iminodicarboxylate*

Cat. No.: B028530

[Get Quote](#)

## An In-depth Technical Guide to Diethyl Iminodicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental and spectroscopic data for **diethyl iminodicarboxylate** is not readily available in publicly accessible scientific literature and databases. The following guide provides a summary of available physical and chemical properties, along with theoretical spectroscopic interpretations and a generalized experimental workflow, to serve as a reference for researchers.

## Core Physical and Chemical Properties

**Diethyl iminodicarboxylate**, also known by its IUPAC name ethyl N-(ethoxycarbonyl)carbamate, is a chemical compound used in organic synthesis. It is a low melting solid that is white to off-white in appearance<sup>[1]</sup>. While generally described as soluble in water and organic solvents like alcohols and ethers, specific quantitative solubility data is not widely published<sup>[2]</sup>.

Table 1: Physical and Chemical Properties of **Diethyl Iminodicarboxylate**

Property	Value	Source
CAS Number	19617-44-8	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>11</sub> NO <sub>4</sub>	<a href="#">[1]</a>
Molecular Weight	161.16 g/mol	N/A
Appearance	White to off-white low melting solid	<a href="#">[1]</a>
Melting Point	49-54 °C	<a href="#">[1]</a>
Boiling Point	Not available	N/A
IUPAC Name	ethyl N-(ethoxycarbonyl)carbamate	<a href="#">[1]</a>
Synonyms	Azamalonic ester, diethyl imidodicarbonate	<a href="#">[3]</a>

## Spectroscopic Data (Theoretical Interpretation)

While specific spectra for **diethyl iminodicarboxylate** are not publicly available, the following tables outline the expected spectroscopic signals based on its chemical structure.

Table 2: Predicted <sup>1</sup>H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.3	Triplet	6H	-O-CH <sub>2</sub> -CH <sub>3</sub>
~4.2	Quartet	4H	-O-CH <sub>2</sub> -CH <sub>3</sub>
~8.0-9.0	Broad Singlet	1H	N-H

Table 3: Predicted <sup>13</sup>C NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~14	-O-CH <sub>2</sub> -CH <sub>3</sub>
~62	-O-CH <sub>2</sub> -CH <sub>3</sub>
~155	C=O

Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Functional Group	Description
3300-3100	N-H	Stretch
2980-2850	C-H	Stretch (sp <sup>3</sup> )
1750-1720	C=O	Stretch (Ester)
1250-1000	C-O	Stretch (Ester)

## Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **diethyl iminodicarboxylate** is not readily available in the reviewed literature. However, a general approach for the synthesis of related N-substituted carbamates often involves the reaction of an amine with an alkyl chloroformate in the presence of a base.

General Synthetic Approach for a Related Carbamate (Illustrative Example):

This protocol describes the synthesis of a simple N-alkyl carbamate and is provided for illustrative purposes, as a specific protocol for **diethyl iminodicarboxylate** could not be found.

Materials and Equipment:

- Primary amine
- Ethyl chloroformate
- Anhydrous diethyl ether

- Aqueous sodium hydroxide solution
- Anhydrous potassium carbonate
- Round-bottom flask with mechanical stirrer
- Dropping funnel
- Ice-salt bath
- Separatory funnel
- Rotary evaporator

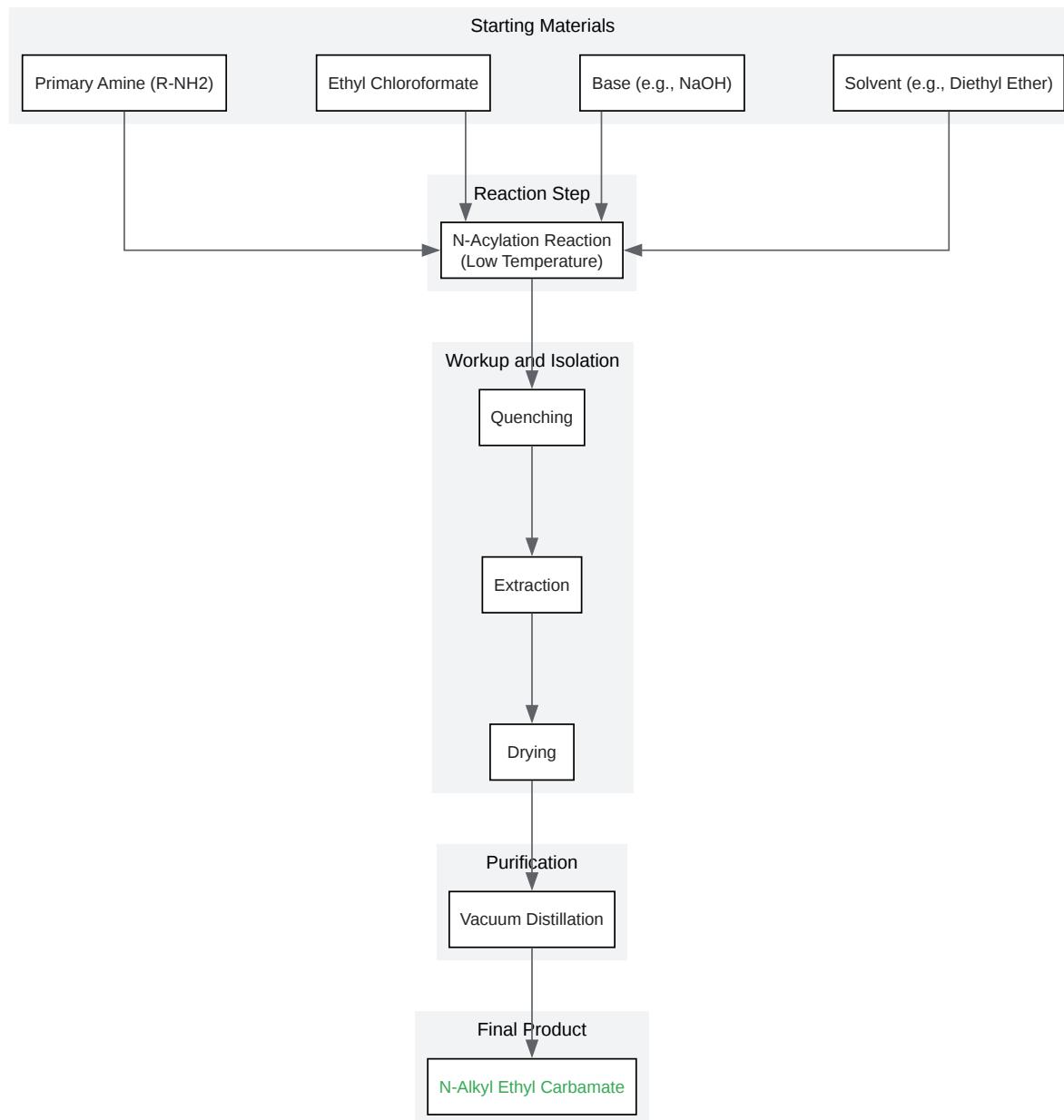
**Procedure:**

- In a round-bottom flask equipped with a mechanical stirrer and cooled in an ice-salt bath, the primary amine is dissolved in anhydrous diethyl ether.
- Ethyl chloroformate is added dropwise to the stirred mixture, maintaining a low temperature (below 5°C).
- Concurrently, a cold solution of aqueous sodium hydroxide is added at a rate that the addition of both solutions finishes at the same time.
- After the addition is complete, the reaction mixture is stirred for a short period.
- The ether layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined ether layers are dried over anhydrous potassium carbonate.
- The solvent is removed by distillation, and the resulting crude product is purified by vacuum distillation.

## Logical Relationships and Workflows

Due to the lack of a specific, published synthesis protocol for **diethyl iminodicarboxylate**, a generalized workflow for the synthesis of an N-acyl carbamate from a primary amine is

presented below. This illustrates the logical progression from starting materials to the final product.



[Click to download full resolution via product page](#)

Generalized workflow for N-acyl carbamate synthesis.

As no involvement of **diethyl iminodicarboxylate** in biological signaling pathways was found, a corresponding diagram could not be generated.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 460770050 [thermofisher.com]
- 2. chembk.com [chembk.com]
- 3. Diethyl iminodicarboxylate, 98% | Fisher Scientific [fishersci.ca]
- To cite this document: BenchChem. [Diethyl Iminodicarboxylate physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b028530#diethyl-iminodicarboxylate-physical-and-chemical-properties>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)